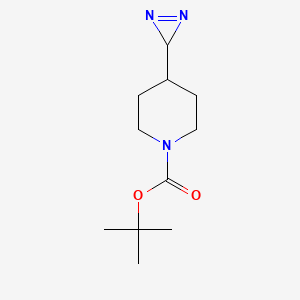
tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the diazirine group. The tert-butyl group is often added to protect the carboxylate during the synthesis process. Specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions: tert-Butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate is used as a photoaffinity label to study molecular interactions. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bond to nearby molecules, allowing researchers to identify binding sites.
Biology: In biological research, this compound is used to study protein-ligand interactions. By incorporating the compound into biological systems, researchers can use photoaffinity labeling to identify and characterize protein binding sites.
Medicine: In medicine, the compound’s ability to form covalent bonds with target molecules makes it useful in drug discovery and development. It can help identify potential drug targets and understand the mechanism of action of new drugs.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique reactivity can be harnessed to create specialized polymers and other advanced materials.
作用机制
The mechanism of action of tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate involves the activation of the diazirine ring by UV light. This activation forms a reactive carbene intermediate, which can covalently bond to nearby molecules. This covalent bonding allows researchers to study molecular interactions and identify binding sites. The molecular targets and pathways involved depend on the specific application and the molecules present in the system.
相似化合物的比较
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate is unique due to its diazirine ring, which provides the ability to form reactive carbenes upon UV activation. This property is particularly valuable in photoaffinity labeling, making it a powerful tool for studying molecular interactions. Similar compounds may lack this specific functionality, limiting their utility in certain applications.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9-12-13-9/h8-9H,4-7H2,1-3H3 |
InChI 键 |
PRBSWGPCSSISBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















